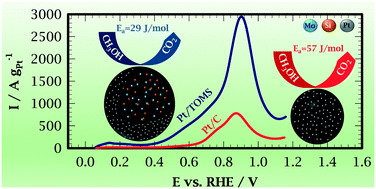High performance Pt/Ti3O5Mo0.2Si0.4 electrocatalyst with outstanding methanol oxidation activity†
Catalysis Science & Technology Pub Date: 2019-07-08 DOI: 10.1039/C9CY00704K
Abstract
Pt nanoparticles deposited on a highly-conductive carbon-free Ti3O5Mo0.2Si0.4 (TOMS) support exhibit high activities towards methanol oxidation reactions, with lower onset potentials and substantially larger oxidation currents compared to Pt/C. The activation energy for methanol oxidation was determined to be significantly lower on Pt/TOMS compared to that on Pt/C, indicating its faster kinetics. Furthermore, electrochemical impedance spectroscopy measurements revealed substantially smaller charge transfer resistance values for Pt/TOMS in comparison with Pt/C. The enhanced performance is a result of the strong electronic interaction between Pt and the conductive TOMS support.


Recommended Literature
- [1] Back cover
- [2] Construction of a thermo-responsive copolymer-stabilized Fe3O4@CD@PdNP hybrid and its application in catalytic reduction†
- [3] Multifunctional hybrid materials for combined photo and chemotherapy of cancer†
- [4] Aqueous solutions with information on solids: room-temperature phosphorescence of polysaccharide–benzophenone complexes†
- [5] Enhanced dielectric performance of amorphous calcium copper titanate/polyimide hybrid film†
- [6] A convenient synthesis of functionalized tetraphenylchlorins
- [7] “Catch-and-release” of porphyrins by photoswitchable self-assembled monolayers
- [8] Rationally designed Escherichia colicytosine deaminase mutants with improved specificity towards the prodrug 5-fluorocytosine for potential gene therapy applications†
- [9] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes†
- [10] Solvent and ligand partition reaction pathways in nickel-mediated carboxylation of methylenecyclopropanes










